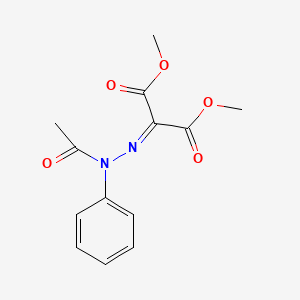
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate can be synthesized through the reaction of dimethyl malonate with acetylphenylhydrazine. The reaction typically involves the condensation of these two reactants in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the compound can lead to the formation of hydrazines or amines.
Substitution: The hydrazone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Hydrazines, amines
Substitution: Various substituted hydrazones
科学的研究の応用
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- Dimethyl (2-benzoylhydrazinylidene)propanedioate
- Dimethyl (2-phenylhydrazinylidene)propanedioate
- Dimethyl (2-acetylhydrazinylidene)propanedioate
Uniqueness
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate is unique due to the presence of both an acetyl and a phenyl group on the hydrazone moiety This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
| 98236-89-6 | |
分子式 |
C13H14N2O5 |
分子量 |
278.26 g/mol |
IUPAC名 |
dimethyl 2-[acetyl(phenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H14N2O5/c1-9(16)15(10-7-5-4-6-8-10)14-11(12(17)19-2)13(18)20-3/h4-8H,1-3H3 |
InChIキー |
OXRMQYIFBLIPIT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=CC=C1)N=C(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)

![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
